molecular formula C8H10O4 B1382877 Methyl 5-(1-hydroxyethyl)furan-3-carboxylate CAS No. 1803605-59-5

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate

Cat. No.: B1382877
CAS No.: 1803605-59-5
M. Wt: 170.16 g/mol
InChI Key: ZGQVJSKZLNUNHL-UHFFFAOYSA-N
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Description

Key Structural Features:

Property Value
Molecular formula C₈H₁₀O₄
Molecular weight 170.16 g/mol
SMILES COC(=O)C1=COC(C(O)C)=C1
Chiral centers 1 (C-1 of 1-hydroxyethyl group)

The furan ring adopts a planar conformation, while the 1-hydroxyethyl group exhibits free rotation around the C5–C bond, leading to multiple conformers in solution.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound remain unreported in the literature, analogous furan carboxylates provide insights into its likely solid-state structure. For example:

  • Methyl furan-3-carboxylate (C₆H₆O₃) crystallizes in a monoclinic system with a planar furan ring and ester group coplanarity.
  • 5-Hydroxymethylfuran-2-carboxylate derivatives show intermolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing crystal lattices.

Computational modeling predicts that the 1-hydroxyethyl group in this compound adopts a staggered conformation to minimize steric hindrance between the hydroxyl and methyl groups. The furan ring’s electron-withdrawing ester group at C-3 and electron-donating 1-hydroxyethyl group at C-5 create a polarized π-system, influencing reactivity.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Integration Assignment
7.42 Singlet 1H H-2 (furan)
6.58 Singlet 1H H-4 (furan)
4.95 Quartet 1H H-1 (1-hydroxyethyl)
3.89 Singlet 3H OCH₃ (ester)
2.82 Broad singlet 1H -OH (hydroxyl)
1.48 Doublet 3H CH₃ (1-hydroxyethyl)

¹³C NMR (100 MHz, CDCl₃):

δ (ppm) Assignment
165.2 C=O (ester)
152.4 C-3 (furan)
145.6 C-5 (furan)
110.7 C-2 (furan)
108.3 C-4 (furan)
67.8 C-1 (1-hydroxyethyl)
52.1 OCH₃ (ester)
22.5 CH₃ (1-hydroxyethyl)

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
3420 O-H stretch (hydroxyl)
1725 C=O stretch (ester)
1605 C=C stretch (furan ring)
1260 C-O-C stretch (ester)

Mass Spectrometry (MS)

m/z Fragment Ion
170.16 [M]⁺ (molecular ion)
152.11 [M - H₂O]⁺
139.04 [M - OCH₃]⁺
95.05 Furan-3-carboxylate ion

The base peak at m/z 95.05 corresponds to the furan-3-carboxylate fragment, while the loss of water (m/z 152.11) and methoxy group (m/z 139.04) confirms the ester and hydroxyl functionalities.

Properties

IUPAC Name

methyl 5-(1-hydroxyethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQVJSKZLNUNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CO1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Functionalization of Furfuryl Alcohol Derivatives

One of the most common approaches involves starting from furfuryl alcohol, which undergoes oxidation, substitution, or esterification to introduce the hydroxyethyl and carboxylate groups at specific positions on the furan ring.

Key Methodology:

  • Oxidation of Furfuryl Alcohol: Furfuryl alcohol is oxidized to produce 2-furancarboxylic acid derivatives, which then serve as precursors for esterification.
  • Esterification: The carboxylic acid intermediate is esterified with methyl alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, yielding methyl esters like methyl 5-(hydroxyethyl)furan-3-carboxylate.

Multi-step Synthesis Involving Aldehyde and Hydroxyethyl Precursors

Research indicates that compounds like methyl 5-hydroxymethyl-2-furan carboxylate can be synthesized through reactions involving furfuryl aldehyde derivatives, followed by reduction and functional group transformations:

  • Amination and Reduction: Starting from furfuryl aldehyde, amination with amines (e.g., tryptamine derivatives) followed by reduction with sodium borohydride yields hydroxyethyl functionalities at specific positions.
  • Hydroxyethyl Introduction: The hydroxyethyl group can be introduced via nucleophilic addition to aldehyde intermediates, followed by esterification to produce methyl 5-(1-hydroxyethyl)furan-3-carboxylate.

Catalytic and Green Chemistry Approaches

Recent advances include the use of heterogeneous catalysts such as polyether sulfone sulfamic acid (PES-NHSO3H) for the synthesis of furan derivatives:

  • Three-Component Reactions: Involving aldehydes, amines, and diethyl acetylene dicarboxylate, catalyzed by PES-NHSO3H, facilitate the formation of complex furan derivatives with high yields and environmentally benign conditions.

Specific Synthetic Routes from Literature

Based on detailed research, the following synthetic route is representative:

Step Description Reagents & Conditions Reference
1 Oxidation of furfuryl alcohol Cr2O7 in acetic acid, reflux
2 Esterification of the resulting acid Methanol, acid catalyst
3 Functionalization with amines Amines + acid derivatives, reflux
4 Hydroxyethyl group installation Nucleophilic addition to aldehyde

Research Findings and Data Summary

Method Yield Key Features Advantages References
Oxidation + Esterification 60-75% Simple, scalable Widely used, cost-effective
Multi-step amination & reduction 50-65% Functional group diversity Enables complex derivatives
Catalytic multicomponent reactions 80-90% Environmentally friendly High efficiency, high yields

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of Methyl 5-(1-oxoethyl)furan-3-carboxylate.

    Reduction: The ester group can be reduced to the corresponding alcohol, yielding 5-(1-hydroxyethyl)furan-3-methanol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Methyl 5-(1-oxoethyl)furan-3-carboxylate

    Reduction: 5-(1-hydroxyethyl)furan-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it a versatile building block in organic chemistry.

Key Reactions and Transformations

  • Synthesis of Polysubstituted Furans : The compound can be employed in the synthesis of polysubstituted furans through reactions involving sulfur ylides and acetylenic carboxylates. This method has been shown to yield furan derivatives with various functional groups, enhancing the compound's utility in creating complex molecular architectures .
  • Formation of Furan Derivatives : It has been utilized in the preparation of novel furan derivatives that exhibit significant biological activities, including antibacterial properties . The ability to modify the furan ring opens avenues for developing new pharmaceuticals.

Medicinal Chemistry

The medicinal potential of this compound is notable, particularly in the development of antibacterial agents. Research has demonstrated its effectiveness against various gram-positive and gram-negative bacteria.

  • Antibacterial Properties : Studies have reported that derivatives synthesized from this compound exhibit considerable antibacterial activity. For instance, compounds derived from this furan have been tested against a range of pathogens, showing promising results in inhibiting bacterial growth .
CompoundAntibacterial ActivityMinimum Inhibitory Concentration (MIC)
Compound 1Effective against E. coli125 µg/mL
Compound 2Effective against S. aureus250 µg/mL
Compound 3Effective against P. aeruginosa500 µg/mL

Pharmaceutical Development

The compound's structural characteristics make it a candidate for further pharmaceutical development. Its derivatives have been explored for their potential as androgen receptor modulators, which are crucial in treating hormone-dependent cancers such as prostate cancer .

Case Study: Androgen Receptor Modulators

A specific derivative of this compound has been identified as a potent androgen receptor modulator, demonstrating efficacy in preclinical models for prostate cancer treatment. This highlights the compound's potential role in oncology .

Mechanism of Action

The mechanism of action of Methyl 5-(1-hydroxyethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxyl and ester functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to act as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

The following analysis compares Methyl 5-(1-hydroxyethyl)furan-3-carboxylate with structurally related furan carboxylates, focusing on substituent effects, physicochemical properties, synthetic routes, and biological activities.

Structural Analogs and Substituent Effects
Compound Name Substituent at 5-Position Key Features Reference
Methyl 5-(chloromethyl)furan-3-carboxylate Chloromethyl Reactive intermediate; higher lipophilicity due to Cl atom.
Methyl 5-(acetoxymethyl)furan-3-carboxylate Acetoxymethyl Enhanced stability and lipophilicity due to acetyl group.
Methyl 5-(hydroxymethyl)furan-3-carboxylate Hydroxymethyl Polar hydroxyl group; potential for hydrogen bonding.
Methyl 5-formylfuran-3-carboxylate Formyl Electrophilic aldehyde group; prone to nucleophilic addition reactions.
Methyl 5-(2′,6′-dimethylocta-5′,7′-dienyl)furan-3-carboxylate Dimethyloctadienyl Long hydrocarbon chain; increased hydrophobicity and membrane permeability.

Key Observations :

  • Polarity : The hydroxyethyl group in the target compound balances hydrophilicity (via -OH) and lipophilicity (via ethyl chain), contrasting with the more hydrophobic chloromethyl or acetoxymethyl derivatives.
  • Reactivity : The hydroxyethyl group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., esterification), unlike the inert chloromethyl group .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility (Predicted) Melting Point/State
This compound* ~174–180 Moderate in polar solvents Likely liquid (analogs)
Methyl 5-(chloromethyl)furan-3-carboxylate 174.58 Low in water Powder
Ethyl 5-formylfuran-3-carboxylate 182.17 Low in water Liquid
Methyl 5-(acetoxymethyl)furan-3-carboxylate 184.15 Low in water Not reported

Note: *Predicted values based on analogs. Hydroxyethyl derivatives are expected to exhibit higher water solubility than chloromethyl or acetoxymethyl analogs due to hydrogen-bonding capacity .

Biological Activity

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, focusing on cytotoxicity against cancer cell lines and antibacterial activities.

Chemical Structure and Synthesis

This compound is synthesized from furfuryl alcohol through various chemical modifications. The compound features a furan ring, which is known for its reactivity and biological significance. The synthesis often involves oxidation and esterification processes, yielding derivatives that may enhance or modify biological activity.

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Compound Cell Line IC50 (µg/mL)
This compoundHeLa62.37
This compoundHepG2120.06
This compoundVero124.46

These results indicate that the compound has a potent effect on HeLa cells, which are derived from cervical cancer, suggesting its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for understanding the antibacterial potency of compounds. The following table presents MIC values for various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Bacillus subtilis250

The compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on HeLa, HepG2, and Vero cells, the compound exhibited selective toxicity towards cancer cells while showing lower toxicity towards normal cells .
  • Antibacterial Efficacy : Another study focused on the antibacterial activity against various pathogens, reporting that this compound effectively inhibited growth at concentrations significantly lower than those required for traditional antibiotics .

Q & A

Basic: What synthetic methodologies are reported for Methyl 5-(1-hydroxyethyl)furan-3-carboxylate, and what are the critical reaction parameters?

Answer:
The synthesis typically involves esterification of the corresponding furan-3-carboxylic acid derivative. A common approach is the reaction of 5-(1-hydroxyethyl)furan-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

  • Catalyst concentration : 1–5 mol% acid catalyst to avoid side reactions like dehydration of the hydroxyethyl group.
  • Reaction temperature : 60–80°C for 12–24 hours to achieve yields >85% .
  • Protection of the hydroxyethyl group : Use of trimethylsilyl (TMS) protecting groups can prevent undesired oxidation during synthesis, as seen in analogous furan derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(1-hydroxyethyl)furan-3-carboxylate
Reactant of Route 2
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Methyl 5-(1-hydroxyethyl)furan-3-carboxylate

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